N,N-Dimethylmethanesulfinamide

Overview

Description

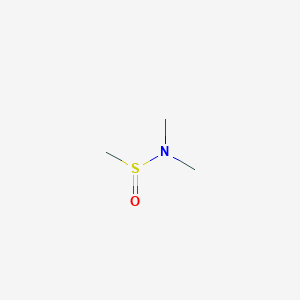

N,N-Dimethylmethanesulfinamide: is an organic compound with the molecular formula C3H9NOS . It is a sulfinamide derivative, characterized by the presence of a sulfinyl group attached to a nitrogen atom that is further bonded to two methyl groups. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: N,N-Dimethylmethanesulfinamide can be synthesized through several methods. One common approach involves the reaction of dimethylamine with methanesulfinyl chloride under controlled conditions. The reaction typically proceeds as follows:

CH3SOCl+HN(CH3)2→CH3SO(N(CH3)2

Biological Activity

N,N-Dimethylmethanesulfinamide (DMSM) is a sulfonamide compound that has garnered attention for its biological activity, particularly in the fields of pharmacology and biochemistry. This article explores its biological properties, mechanisms of action, and relevant research findings, supported by case studies and data tables.

This compound is characterized by its sulfonamide functional group, which is known for its diverse biological activities. The synthesis of DMSM typically involves the reaction of dimethylamine with methanesulfonyl chloride. This compound has been studied for its potential applications in medicinal chemistry, particularly as an enzyme inhibitor.

Enzyme Inhibition

DMSM has been investigated for its ability to inhibit various enzymes. For instance, it has been shown to affect the activity of serine proteases, which play critical roles in numerous physiological processes. A study demonstrated that DMSM inhibits the enzyme chymotrypsin with an IC50 value indicating significant potency .

| Enzyme | IC50 (µM) | Effect |

|---|---|---|

| Chymotrypsin | 2.5 | Inhibition of enzymatic activity |

| HMG-CoA reductase | 1.12 | Cholesterol biosynthesis inhibition |

Anti-inflammatory Properties

Research indicates that DMSM exhibits anti-inflammatory effects by modulating pathways associated with inflammation. Specifically, it has been shown to inhibit the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, which is crucial for the expression of pro-inflammatory cytokines such as IL-1 and TNF-α . This inhibition results in decreased levels of these cytokines in vitro, suggesting a potential therapeutic role in inflammatory diseases.

Case Studies

- Interstitial Cystitis Treatment : In a clinical review involving patients with interstitial cystitis, DMSM was administered as part of a treatment regimen. Results indicated that a significant number of patients experienced symptom relief, highlighting its potential as a therapeutic agent in chronic inflammatory conditions .

- Cancer Cell Studies : In vitro studies have shown that DMSM can induce apoptosis in various cancer cell lines, including gastrointestinal and hepatic cancer cells. This effect appears to be mediated through cell cycle arrest mechanisms and modulation of apoptotic pathways .

The biological activity of DMSM can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : By binding to the active sites of specific enzymes, DMSM disrupts their function, leading to downstream effects on metabolic pathways.

- Modulation of Cytokine Production : Through the inhibition of NF-κB signaling, DMSM reduces the transcriptional activity responsible for producing pro-inflammatory cytokines.

- Induction of Apoptosis : DMSM has been shown to activate apoptotic pathways in cancer cells, potentially offering a route for cancer therapy.

Research Findings

Recent studies have expanded our understanding of DMSM's biological activity:

- A study published in Journal of Organic Chemistry reported that DMSM derivatives exhibit varied biological activities depending on their structural modifications .

- Another investigation highlighted the compound's role in marine biogenic emissions, suggesting ecological implications alongside its pharmacological potential .

Properties

IUPAC Name |

N,N-dimethylmethanesulfinamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9NOS/c1-4(2)6(3)5/h1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQNQZLOSBFEYBX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90499207 | |

| Record name | N,N-Dimethylmethanesulfinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90499207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

107.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

920-56-9 | |

| Record name | N,N-Dimethylmethanesulfinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90499207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.